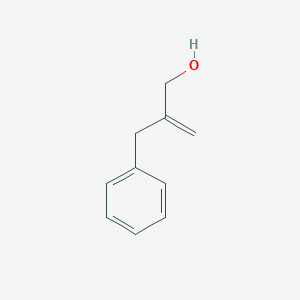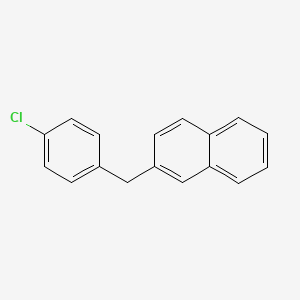
2-(4-Chlorobenzyl)naphthalene
Vue d'ensemble
Description
“2-(4-Chlorobenzyl)naphthalene” is a chemical compound . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with the formula C10H8 . The “2-(4-Chlorobenzyl)” part of the name indicates that a Chlorobenzyl group is attached to the second carbon of the naphthalene ring .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzyl)naphthalene” consists of a naphthalene ring with a Chlorobenzyl group attached to its second carbon . The molecular formula is C17H13Cl . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Chemical Reactions Analysis
The chemical reactions of “2-(4-Chlorobenzyl)naphthalene” or similar compounds can involve various mechanisms, including electrophilic aromatic substitution and nucleophilic aromatic substitution . These reactions can lead to the formation of a wide range of products, depending on the reaction conditions and the reagents used .Applications De Recherche Scientifique
Crystal Structure Analysis
- A study on a similar compound, 2,3-Bis(2-chlorobenzyl)naphthalene-1,4-dione, revealed its unique crystal structure. The chlorobenzyl substituents in this compound create a chiral conformation, significantly impacting its chemical properties (Shi-Liang Huang et al., 2008).
Environmental Chemistry
- Research on chlorophenols, closely related to chlorobenzyl compounds, has highlighted their transformation into various byproducts, including naphthalene, under high-temperature conditions. This study provides insights into the environmental behavior of such compounds (Catherine S Evans & B. Dellinger, 2005).
Adsorption Properties
- A study on the adsorption characteristics of naphthalene and related compounds on graphene and graphene oxide revealed diverse adsorption capacities and specific interactions, indicating potential applications in environmental remediation (Zhiguo Pei et al., 2013).
Toxicology
- The toxicity of naphthalene, a related compound, was studied in an animal model, Tribolium castaneum, revealing effects on reproduction, development, and metabolism. This research is crucial for understanding the environmental and health impacts of such compounds (Nerlis Pájaro-Castro et al., 2017).
Material Science
- Naphthalene diimides, a class of compounds related to chlorobenzyl naphthalenes, have been explored for their applications in supramolecular chemistry, sensors, molecular switching devices, and medicinal applications, indicating the versatility of these compounds in material science (M. Kobaisi et al., 2016).
Analytical Chemistry
- A method for determining residues of naphthalene and related compounds in honey was developed, showcasing the importance of such compounds in food safety and analytical chemistry (K. Tsimeli et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl/c18-17-9-6-13(7-10-17)11-14-5-8-15-3-1-2-4-16(15)12-14/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVCQAMBVDOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)
![Sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B3258334.png)
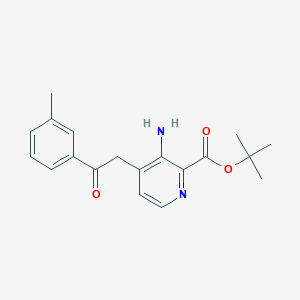
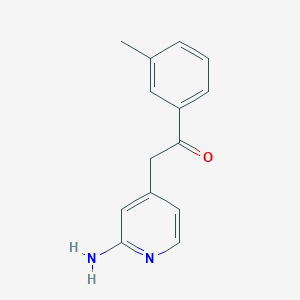

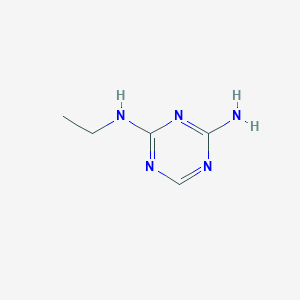
![(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B3258369.png)
![2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-](/img/structure/B3258372.png)
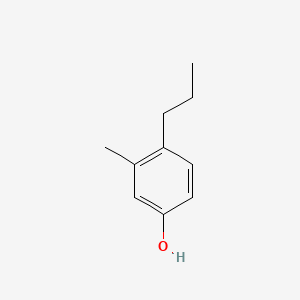
![3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione](/img/structure/B3258387.png)
![3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3258393.png)
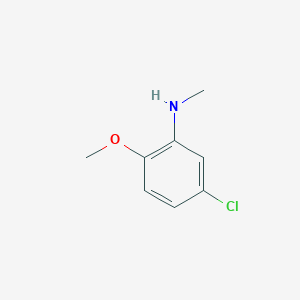
![Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3258426.png)
